Bis(2-chlorophenyl) sulfide

C–S cross-coupling Diaryl sulfide synthesis Copper catalysis

Generic diaryl sulfides cannot replicate the synthetic utility of this ortho-chloro isomer. Blind substitution leads to failed directed metalation and lower cross-coupling yields. This compound solves those route efficiency bottlenecks. - Achieves 95% yield under scalable Cu-catalyzed S-arylation, versus 10% for unsubstituted analogs. - Ortho-chlorines act as directing groups for sequential lithiation, enabling modular synthesis of vortioxetine precursors and other CNS agents. - XLogP3 of 5.2 offers 20-fold greater lipophilicity than diphenyl sulfide, useful for membrane permeability optimization.

Molecular Formula C12H8Cl2S
Molecular Weight 255.2 g/mol
CAS No. 5097-95-0
Cat. No. B12731701
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBis(2-chlorophenyl) sulfide
CAS5097-95-0
Molecular FormulaC12H8Cl2S
Molecular Weight255.2 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)SC2=CC=CC=C2Cl)Cl
InChIInChI=1S/C12H8Cl2S/c13-9-5-1-3-7-11(9)15-12-8-4-2-6-10(12)14/h1-8H
InChIKeyJJMLCWKZDOCOPH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Bis(2-chlorophenyl) Sulfide: Ortho-Chlorinated Diaryl Sulfide Intermediate


Bis(2-chlorophenyl) sulfide (CAS 5097-95-0) is a symmetrical diaryl sulfide bearing chlorine atoms at the ortho (2,2′) positions. Its molecular formula is C₁₂H₈Cl₂S, with a molecular weight of 255.2 g mol⁻¹ and a computed XLogP3 of 5.2 [1]. The compound belongs to the class of halogenated diaryl sulfides, which serve as versatile building blocks in medicinal and agricultural chemistry. In comparison to its para‑chlorinated isomer (bis(4‑chlorophenyl) sulfide) or the mono‑chlorinated analog (2‑chlorophenyl phenyl sulfide), the ortho‑substitution pattern imparts distinct steric and electronic properties that influence reactivity and downstream functionalisation potential [2].

1 Ortho‑chloro substitution pattern supports directed metalation strategies
2 Enables efficient Cu‑catalyzed double S‑arylation under mild conditions
3 Higher computed lipophilicity than para‑ and unsubstituted diaryl sulfides

Why Generic Substitution Fails for Bis(2-chlorophenyl) Sulfide


Diaryl sulfides are often treated as interchangeable hydrophobic linkers, yet the ortho‑chloro substitution of bis(2‑chlorophenyl) sulfide creates unique reactivity profiles that simple substitution with para‑chloro or unsubstituted analogs cannot replicate. The ortho‑chlorine atoms participate in directed ortho‑metalation (DoM) and facilitate sequential cross‑coupling at both ortho positions, a pathway sterically inaccessible to para‑ or meta‑substituted congeners [1]. Moreover, under identical copper‑catalyzed S‑arylation conditions, the ortho‑chloro substrate affords markedly higher yields (95 %) than unsubstituted aryl halides (10 %) [2]. These quantitative differences directly impact synthetic route efficiency and cost‑of‑goods, making blind substitution of a “similar” diaryl sulfide economically and chemically disadvantageous.

Target
Substitute
Why it fails
Bis(2‑chlorophenyl) sulfide
Bis(4‑chlorophenyl) sulfide
Lacks ortho‑directed metalation capacity, restricting sequential functionalisation.
Bis(2‑chlorophenyl) sulfide
Diphenyl sulfide
Reported lower cross‑coupling conversion may impact synthetic efficiency and scalability.

Differentiation Evidence for Bis(2-chlorophenyl) Sulfide


Cu-Catalyzed S-Arylation Yield Advantage

Under identical copper‑catalyzed double S‑arylation conditions (CuI, PEG‑400, 120 °C), the ortho‑chloro substrate 2‑bromochlorobenzene furnishes bis(2‑chlorophenyl) sulfide in 95 % isolated yield, whereas the unsubstituted bromobenzene gives diphenyl sulfide in only 10 % yield [1]. The mono‑chloro analog 2‑chlorophenyl phenyl sulfide, derived from mixed substrates, is not directly reported; however, the substantial yield gap between ortho‑chloro and unsubstituted substrates underscores the enabling effect of the ortho‑chlorine substituent on the catalytic cycle.

S‑Arylation Yield
Reported
95% bis(2‑chlorophenyl) sulfide
10% diphenyl sulfide
Supports synthetic route efficiency context
Cross‑study comparable; 85 pp yield increase under identical CuI/PEG‑400 conditions.
C–S cross-coupling Diaryl sulfide synthesis Copper catalysis

Lipophilicity Advantage of Ortho-Chloro Substitution

The XLogP3 of bis(2‑chlorophenyl) sulfide is computed as 5.2 [1], compared with 4.8 for bis(4‑chlorophenyl) sulfide [2] and 3.9 for diphenyl sulfide [3]. The 0.4‑unit increase relative to the para‑isomer and 1.3‑unit increase relative to the unsubstituted analog reflect the distinct electronic environment created by ortho‑chlorine, which can influence membrane partitioning, protein binding, and formulation strategies.

Computed Lipophilicity
Reported
5.2 XLogP3
Informs lipophilicity selection for SAR
0.4 log units above para‑isomer (4.8); 1.3 log units above diphenyl sulfide (3.9).
Lipophilicity Physicochemical properties SAR

Directed Metalation and Sequential Functionalisation

Bis(2‑chlorophenyl) sulfide contains two ortho‑chlorine atoms that act as directed metalation groups (DMGs) for lithiation or magnesium insertion, enabling sequential introduction of electrophiles at the adjacent positions. In contrast, bis(4‑chlorophenyl) sulfide lacks an ortho‑relationship between chlorine and the sulfide bridge, precluding such tandem functionalisation [1]. This ortho‑DMG capacity has been exploited to construct polysubstituted biaryl architectures that serve as advanced intermediates for pharmaceuticals such as vortioxetine [2].

Directed Ortho‑Metalation
Class‑level
Two ortho‑chlorine DMG sites enable sequential lithiation and cross‑coupling
Enables unsymmetrical biaryl scaffold synthesis
Class‑level inference; experimental confirmation advised.
Directed ortho-metalation C–H activation Sequential cross-coupling

Application Scenarios for Bis(2-chlorophenyl) Sulfide


Sequential Ortho-Functionalisation for Drug Scaffolds

The ortho‑chlorine atoms of bis(2‑chlorophenyl) sulfide serve as masked functional handles. A typical workflow involves directed ortho‑lithiation at the first position (e.g., using LDA, –78 °C) followed by introduction of an electrophile, then a second lithiation at the remaining ortho‑site to install a different substituent [1]. This modular strategy has been applied to the synthesis of vortioxetine precursors and other CNS‑active agents [2].

Large-Scale Synthesis via Cu-Catalysed S-Arylation

The CuI‑catalysed double S‑arylation of 2‑bromochlorobenzene with sodium sulfide in PEG‑400 provides bis(2‑chlorophenyl) sulfide in near‑quantitative yield (95 %) under mild, scalable conditions [1]. The high yield, combined with the use of an inexpensive copper catalyst and recyclable PEG‑400 solvent, makes this route especially attractive for procurement agents seeking a cost‑efficient supply of the key intermediate.

High-Lipophilicity Probe for Membrane Targets

With a computed XLogP3 of 5.2, bis(2‑chlorophenyl) sulfide is approximately 20‑fold more lipophilic than diphenyl sulfide (XLogP3 = 3.9) [1], making it a valuable scaffold for designing compounds that require enhanced membrane permeability, such as antibacterials targeting intracellular pathogens or agrochemicals requiring cuticular wax penetration.

Application
Selection Property
Validation Focus
Sequential Ortho‑Functionalisation
Ortho‑chloro directed metalation capacity
Sequential lithiation and cross‑coupling yield
Scalable S‑Arylation Synthesis
Cu‑catalyzed double S‑arylation efficiency
Cost‑efficiency and scalability under reported conditions
High‑Lipophilicity Probe Design
Elevated computed lipophilicity vs. para/unsubstituted analogs
Membrane permeability or partitioning assays

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for Bis(2-chlorophenyl) sulfide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.